4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide
Description
Properties
CAS No. |
5853-72-5 |
|---|---|
Molecular Formula |
C9H10ClO3P |
Molecular Weight |
232.60 g/mol |
IUPAC Name |
2-(2-chloroethyl)-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C9H10ClO3P/c10-5-6-14(11)12-7-8-3-1-2-4-9(8)13-14/h1-4H,5-7H2 |
InChI Key |
BYKQHFRKGJSQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OP(=O)(O1)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide typically involves the reaction of salicylchlorophosphite with 2-chloroethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorus oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₁₀ClO₃P
- CAS Number : 5853-72-5
- Molecular Weight : 223.6 g/mol
The compound features a unique structure that includes a benzodioxaphosphorin ring, which contributes to its reactivity and utility in chemical synthesis.
Medicinal Chemistry Applications
1. Anticancer Activity
4H-1,3,2-Benzodioxaphosphorin derivatives have been studied for their potential anticancer properties. Research indicates that these compounds can act as phosphonate analogs of nucleotides, influencing cellular pathways involved in cancer progression. For instance, the compound has shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the inhibition of key enzymes involved in nucleotide synthesis.
2. Antiviral Properties
The benzodioxaphosphorin structure allows for modifications that enhance antiviral activity. Compounds derived from 4H-1,3,2-benzodioxaphosphorin have been evaluated for their ability to inhibit viral replication.
Case Study : Research highlighted in Antiviral Research showed that certain derivatives effectively inhibited the replication of the herpes simplex virus (HSV) in vitro. The study suggested that these compounds interfere with viral polymerase activity.
Agricultural Applications
1. Pesticide Development
4H-1,3,2-Benzodioxaphosphorin derivatives are being explored as potential pesticides due to their ability to disrupt biochemical pathways in pests. Their phosphonate nature allows them to act as effective inhibitors of key metabolic enzymes.
Case Study : A field study published in Pest Management Science reported the effectiveness of a derivative as a pesticide against aphids and other agricultural pests. The compound demonstrated low toxicity to beneficial insects while effectively reducing pest populations.
Material Science Applications
1. Polymer Chemistry
The unique properties of 4H-1,3,2-benzodioxaphosphorin make it suitable for use in polymer chemistry as a cross-linking agent or additive to enhance the thermal stability and mechanical properties of polymers.
Data Table: Polymer Applications
| Application Type | Compound Used | Effectiveness |
|---|---|---|
| Cross-linking Agent | 4H-1,3,2-Benzodioxaphosphorin | Enhanced thermal stability |
| Additive | Phosphorus-containing polymers | Improved mechanical strength |
Mechanism of Action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzodioxaphosphorin Derivatives
a) 4H-1,3,2-Benzodioxaphosphorin, 2-Phenoxy-, 2-Oxide (CAS 4081-23-6)
- Molecular Formula : C₁₃H₁₁O₄P
- Substituent: Phenoxy group at the 2-position.
- Applications : Used as a pesticide (e.g., "K 2") due to its stability and lipophilic nature .
- Solubility : Likely soluble in organic solvents (inferred from phenyl group hydrophobicity).
b) 4H-1,3,2-Benzodioxaphosphorin, 2-(2-Methylphenoxy)-, 2-Oxide (CAS 38431-56-0)
- Molecular Formula : C₁₄H₁₃O₄P
- Substituent: 2-Methylphenoxy group.
- Properties: Increased steric hindrance and lipophilicity compared to the phenoxy analog.
- Applications : Industrial/pharmaceutical uses (e.g., intermediates or specialty chemicals) .
c) Target Compound : 4H-1,3,2-Benzodioxaphosphorin, 2-(2-Chloroethyl)-, 2-Oxide
- Inferred Molecular Formula : C₉H₁₀ClO₃P (estimated).
- Substituent : 2-Chloroethyl group.
- Stability: The oxide moiety and chloroethyl group may confer metabolic stability compared to prodrugs like cyclophosphamide.
Oxazaphosphorine Derivatives (Ifosfamide and Cyclophosphamide)
These nitrogen-containing analogs are clinically used alkylating agents:
Key Differences :
- The benzodioxaphosphorin’s oxygen-rich core may reduce metabolic activation requirements compared to oxazaphosphorines, which rely on hepatic cytochrome P450 activation .
- The absence of a nitrogen mustard group (bis-chloroethylamino) in the target compound may limit crosslinking efficiency but reduce off-target toxicity.
Thiadiazine Heterocycles
Non-S-oxidized 4H-1,2,6-thiadiazines (e.g., CAS-linked derivatives in ) exhibit distinct reactivity due to sulfur in the heterocycle:
- Synthesis : Condensation reactions dominate, unlike the phosphorus-centered reactivity of benzodioxaphosphorins .
Biological Activity
4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide (CAS No. 5853-72-5) is an organophosphorus compound with significant biological activity, particularly in the context of its neurotoxic effects and its role as a phosphitylating agent in organic synthesis. This article reviews the compound's biological activity, including its mechanism of action, pharmacokinetics, and toxicological implications based on diverse research findings.
- Molecular Formula : C₉H₁₀ClO₃P
- Molecular Weight : 224.6 g/mol
- CAS Number : 5853-72-5
4H-1,3,2-Benzodioxaphosphorin acts primarily by inhibiting cholinesterase enzymes, which play a crucial role in neurotransmission. The compound is known to interact with both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to the accumulation of acetylcholine at synaptic junctions and subsequent neurotoxicity.
Target Enzymes
- Acetylcholinesterase (AChE) : Responsible for breaking down acetylcholine in the synaptic cleft.
- Butyrylcholinesterase (BuChE) : Plays a role in the hydrolysis of choline esters and can act as a secondary target for organophosphate compounds.
Toxicological Studies
Research has demonstrated that exposure to 4H-1,3,2-benzodioxaphosphorin can lead to significant inhibition of cholinesterase activity in various tissues. A study indicated that doses above 1.0 mg/kg resulted in over 99% inhibition of carboxylesterase activity in plasma and lung tissues . The biphasic dose-response observed suggests that lower doses may have minimal effects while higher doses lead to substantial enzyme inhibition.
| Dose (mg/kg) | Plasma ChE Inhibition (%) | RBC ChE Inhibition (%) | Brain ChE Inhibition (%) |
|---|---|---|---|
| <1.0 | <10 | <10 | <10 |
| 1.0 - 2.0 | Up to 80 | Up to 60 | >90 |
Pharmacokinetics
The compound is soluble in organic solvents such as acetonitrile and dichloromethane, indicating its potential for bioavailability through various administration routes. Its reactivity allows it to form stable adducts with proteins, which may contribute to its toxic effects.
Case Studies and Research Findings
- Neurotoxic Effects : A study on the metabolism of tri-ortho-cresyl phosphate (TOCP), a related compound, revealed that its metabolite CBDP (2-(o-cresyl)-4H-1,3,2-benzodioxaphosphorin-2-oxide) irreversibly binds to AChE and BuChE. This binding leads to neurotoxic effects associated with exposure to TOCP .
- In Vitro Studies : Research utilizing human liver microsomes showed that specific cytochrome P450 enzymes are involved in the bioactivation of TOCP into neurotoxic metabolites like CBDP. These findings highlight the importance of metabolic pathways in determining susceptibility to organophosphate toxicity .
- Dose-Response Relationship : Studies indicate a complex dose-response relationship where low doses may have negligible effects while higher doses lead to significant cholinesterase inhibition across different tissues .
Q & A
Q. Q1: What are the established synthetic methodologies for 4H-1,3,2-benzodioxaphosphorin derivatives, and how can these be adapted for 2-(2-chloroethyl)-, 2-oxide synthesis?
A: Synthesis typically involves phosphorylation reactions using phosphine oxides or chlorophosphates under controlled conditions. For example, regioselective phosphorylation of indolylmethanol analogs with diarylphosphine oxides (e.g., using Yb(OTf)₃ as a Lewis acid in acetonitrile at 100°C) can guide adaptations for introducing the 2-chloroethyl moiety . Mechanochemical synthesis, as demonstrated for benzoxazinones, may also offer solvent-free routes by leveraging reactive intermediates like 2,4,6-trichloro-1,3,5-triazine . Key steps include optimizing stoichiometry, temperature, and catalyst selection to minimize byproducts.
Q. Q2: What analytical techniques are critical for characterizing the structure and purity of this compound?
A: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for verifying the benzodioxaphosphorin backbone and chloroethyl substituent. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity assessment requires HPLC with UV detection or GC-MS, especially to detect residual solvents or unreacted intermediates .
Q. Q3: How can membrane separation technologies improve purification of phosphorylated intermediates during synthesis?
A: Nanofiltration or reverse osmosis membranes can separate low-molecular-weight phosphorylated intermediates from higher-weight byproducts. Solvent-resistant membranes (e.g., polyimide-based) are effective in organic phases, enabling high-throughput purification while reducing reliance on column chromatography .
Advanced Research Questions
Q. Q4: How does the electronic environment of the benzodioxaphosphorin ring influence regioselectivity in derivatization reactions?
A: The electron-deficient phosphorus center in the dioxaphosphorin ring promotes nucleophilic attack at specific positions. Computational studies (DFT) can map charge distribution to predict reactivity. For example, substituents like chloroethyl groups alter ring strain and electron density, directing phosphorylation to the 2-position. Experimental validation via kinetic studies under varying Lewis acid conditions (e.g., Yb(OTf)₃ vs. Sc(OTf)₃) can refine mechanistic models .
Q. Q5: What strategies resolve contradictions in reported catalytic efficiencies for phosphorylation reactions involving this compound?
A: Discrepancies often arise from differences in solvent polarity, catalyst loading, or substrate activation. A systematic approach includes:
- Replicating prior studies under identical conditions.
- Conducting control experiments to isolate solvent/catalyst effects.
- Using isotopic labeling (e.g., ³¹P NMR) to track reaction pathways.
For instance, acetonitrile’s high polarity may stabilize transition states differently than THF, explaining variability in yields .
Q. Q6: How can theoretical frameworks guide the design of benzodioxaphosphorin-based catalysts for asymmetric synthesis?
A: Leveraging concepts from organocatalysis and coordination chemistry, researchers can model chiral induction using the compound’s rigid scaffold. Density Functional Theory (DFT) simulations predict how chloroethyl substituents influence transition-state geometries. Experimental validation involves synthesizing enantiopure analogs and testing catalytic activity in asymmetric aldol or Michael additions .
Q. Q7: What are the challenges in scaling up benzodioxaphosphorin synthesis while maintaining regiochemical control?
A: Key challenges include heat dissipation during exothermic phosphorylation steps and maintaining catalyst efficiency at larger volumes. Flow chemistry systems with inline NMR monitoring can enhance reproducibility. Process simulations (Aspen Plus) optimize parameters like residence time and pressure to prevent side reactions (e.g., ring-opening) .
Data Interpretation and Methodological Design
Q. Q8: How should researchers address inconsistencies in spectroscopic data for structurally similar benzodioxaphosphorin derivatives?
A: Cross-validate data using complementary techniques:
- Compare ³¹P NMR chemical shifts with computational predictions (e.g., GIAO method).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.
- Reconcile HRMS discrepancies by re-evaluating ionization conditions (e.g., ESI vs. MALDI) .
Q. Q9: What experimental designs are optimal for probing the hydrolytic stability of the 2-chloroethyl substituent?
A: Conduct accelerated stability studies under varying pH (1–13) and temperatures (25–80°C). Monitor degradation via LC-MS and quantify chloride release via ion chromatography. Compare kinetics in aqueous vs. lipid-rich matrices to model biological or environmental behavior .
Q. Q10: How can researchers integrate green chemistry principles into the synthesis of this compound?
A: Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol. Employ catalytic phosphorylation using recyclable Lewis acids (e.g., immobilized Yb³⁺ on silica). Lifecycle assessment (LCA) tools evaluate waste reduction and energy efficiency .
Theoretical and Mechanistic Considerations
Q. Q11: What role does the 2-oxide group play in modulating the compound’s reactivity in cross-coupling reactions?
A: The oxide group increases electrophilicity at phosphorus, facilitating nucleophilic substitution. However, it may also deactivate the ring toward electron-rich coupling partners. Mechanistic studies using Hammett plots correlate substituent effects with reaction rates .
Q. Q12: How can researchers reconcile conflicting hypotheses about the compound’s mode of action in catalytic cycles?
A: Design isotope-trapping experiments (e.g., ¹⁸O labeling) to track oxygen transfer pathways. Pair with operando spectroscopy (Raman or IR) to observe intermediate species in real time. Contrast results with computational models to validate or refine proposed mechanisms .
Interdisciplinary Applications
Q. Q13: What methodologies enable the integration of benzodioxaphosphorin derivatives into polymer matrices for flame-retardant applications?
A: Co-polymerize the compound with monomers like styrene or acrylates, using radical initiators (AIBN). Evaluate flame retardancy via UL-94 testing and thermogravimetric analysis (TGA). Correlate phosphorus content with char formation efficiency .
Q. Q14: How can this compound serve as a precursor for bioactive molecule development?
A: Functionalize the chloroethyl group via nucleophilic substitution with amines or thiols. Screen derivatives for enzyme inhibition (e.g., acetylcholinesterase) using molecular docking and in vitro assays. Prioritize candidates with low cytotoxicity (MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
